Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0421793
InChI: InChI=1S/C34H33N3O9S/c1-6-44-28-16-22(10-14-26(28)46-19-21-8-12-24(13-9-21)37(40)41)17-29-32(38)36-31(23-11-15-25(42-4)27(18-23)43-5)30(33(39)45-7-2)20(3)35-34(36)47-29/h8-18,31H,6-7,19H2,1-5H3/b29-17-
SMILES: CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC)OCC5=CC=C(C=C5)[N+](=O)[O-]
Molecular Formula: C34H33N3O9S
Molecular Weight: 659.7g/mol

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Main Products

VCID: VC0421793

Molecular Formula: C34H33N3O9S

Molecular Weight: 659.7g/mol

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Product Name Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Molecular Formula C34H33N3O9S
Molecular Weight 659.7g/mol
IUPAC Name ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C34H33N3O9S/c1-6-44-28-16-22(10-14-26(28)46-19-21-8-12-24(13-9-21)37(40)41)17-29-32(38)36-31(23-11-15-25(42-4)27(18-23)43-5)30(33(39)45-7-2)20(3)35-34(36)47-29/h8-18,31H,6-7,19H2,1-5H3/b29-17-
Standard InChIKey KFJXZIRPWBQFQA-RHANQZHGSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC)OCC5=CC=C(C=C5)[N+](=O)[O-]
SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC)OCC5=CC=C(C=C5)[N+](=O)[O-]
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4)OC)OC)OCC5=CC=C(C=C5)[N+](=O)[O-]
PubChem Compound 5336088
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator